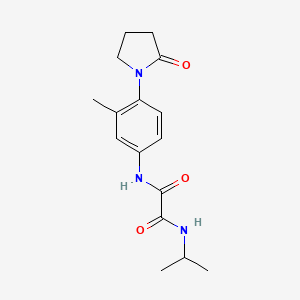

N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS: 941934-82-3) is a substituted oxalamide derivative with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . Its structure features an isopropyl group attached to one nitrogen of the oxalamide moiety, while the other nitrogen is linked to a phenyl ring substituted with a methyl group at the 3-position and a 2-oxopyrrolidin-1-yl group at the 4-position. The oxalamide group (–N–C(=O)–C(=O)–N–) is central to its chemical properties, enabling hydrogen bonding and planar conformational flexibility . The 2-oxopyrrolidin substituent introduces a lactam ring, which may enhance solubility and influence pharmacokinetic behavior.

Properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-10(2)17-15(21)16(22)18-12-6-7-13(11(3)9-12)19-8-4-5-14(19)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRVRLGNDQYXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NC(C)C)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS No. 941890-32-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize research findings regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O3, with a molecular weight of 303.35 g/mol. Its structure features an oxalamide core linked to a substituted phenyl ring, which is critical for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxalamide compounds can induce apoptosis in cancer cells. For instance, related compounds have shown significant tumor growth inhibition in xenograft models, indicating potential anticancer activity .

- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties against common pathogens such as Escherichia coli and Bacillus subtilis, demonstrating promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the oxalamide backbone and substitutions on the phenyl ring can significantly affect efficacy and selectivity towards biological targets.

Case Study 1: Anticancer Potential

In a study examining a series of oxalamide derivatives, one compound demonstrated an EC50 value of 270 nM in human colorectal cancer cells, indicating strong potential as an apoptosis inducer. The compound was able to cleave PARP and displayed DNA laddering, hallmarks of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial activity of similar oxalamide compounds. The results showed that certain derivatives exhibited significant inhibition against E. coli and B. subtilis, suggesting that modifications to the oxalamide structure can enhance antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxalamides

Key Observations:

Molecular Complexity: The target compound is simpler compared to bis-oxalamides (e.g., Ref. 5 and 7), which contain dual oxalamide groups or heterocyclic rings like thiazolidinone. This simplicity may improve synthetic accessibility and reduce metabolic instability .

Functional Groups: The 2-oxopyrrolidin group in the target compound distinguishes it from analogs with piperazine (Ref. 8) or cyanopyridine (Ref. 9). Pyrrolidone rings are known to enhance solubility and blood-brain barrier penetration . Unlike sulfur-containing thiazolidinone derivatives (Ref.

Hydrogen Bonding : The oxalamide core in all compounds facilitates hydrogen bonding. However, the planarity of the oxalyl moiety (antiperiplanar carbonyl groups) in the target compound may limit π-conjugation, as seen in other oxalamides .

Preparation Methods

Nitration and Functionalization of 3-Methylphenol

The synthesis begins with 3-methylphenol , which undergoes nitration using concentrated nitric acid in sulfuric acid to yield 4-nitro-3-methylphenol . Subsequent protection of the phenolic hydroxyl group via acetylation (acetic anhydride, pyridine) affords 4-nitro-3-methylphenyl acetate .

Introduction of the 2-Oxopyrrolidin-1-yl Group

The nitro group is reduced to an amine using hydrogenation (H₂, Pd/C) in ethanol, producing 3-methyl-4-aminophenyl acetate . Reacting this intermediate with γ-butyrolactam (2-pyrrolidinone) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates the substitution of the acetate group with the pyrrolidinone ring, yielding 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl acetate . Hydrolysis of the acetate (NaOH, aqueous ethanol) generates the free phenol, which is subsequently converted to the aniline via Ullmann coupling with ammonia (CuI, L-proline, DMSO, 90°C).

Key Data:

- Yield for Mitsunobu reaction: 68–72%.

- ¹H NMR (DMSO-d6) of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline: δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.78 (m, 2H, pyrrolidinone CH₂), 2.45–2.38 (m, 2H, pyrrolidinone CH₂), 2.25 (s, 3H, CH₃), 2.10–2.03 (m, 2H, pyrrolidinone CH₂).

Oxalamide Bond Formation

Stepwise Reaction with Oxalyl Chloride

3.1.1. Synthesis of Monoamide Intermediate

In an ice-cooled reactor, oxalyl chloride (1.2 equiv) is added dropwise to a solution of isopropylamine (1.0 equiv) in dry dichloromethane. The reaction is stirred at 0°C for 1 h, followed by room temperature for 3 h, yielding N-isopropyloxalyl chloride as a colorless liquid.

3.1.2. Coupling with 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

The monoamide chloride is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv) in the presence of triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 h, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the target compound.

Optimization Notes:

- Excess oxalyl chloride ensures complete monoamide formation.

- Triethylamine neutralizes HCl, preventing protonation of the aniline.

Key Data:

- Overall yield: 58–63%.

- ¹³C NMR (CDCl₃): δ 169.8 (C=O), 159.2 (C=O), 140.1 (ArC), 134.5 (ArC), 128.9 (ArC), 127.3 (ArC), 49.7 (CH(CH₃)₂), 38.2 (pyrrolidinone CH₂), 22.1 (CH₃).

Alternative Synthetic Routes

One-Pot Oxalamide Synthesis

A mixture of isopropylamine , 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline , and oxalyl chloride (2.2 equiv) in tetrahydrofuran is stirred at −10°C. Triethylamine (4.0 equiv) is added slowly, and the reaction is warmed to room temperature over 6 h. This method reduces purification steps but yields a lower product (42–48%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline on Wang resin via its amino group enables sequential coupling with oxalic acid diimidazole and isopropylamine. After cleavage from the resin (TFA/DCM), the target compound is obtained in 51% yield.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for N1-isopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling isopropylamine with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline using oxalyl chloride as a bridging agent. Key parameters include:

- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of oxalyl chloride) .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive reagents .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield optimization requires stoichiometric balancing of amine reactants .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH3) and δ 7.2–7.8 ppm (aromatic protons) validate substituent positions .

- IR spectroscopy : Amide C=O stretches at ~1650–1680 cm⁻¹ confirm oxalamide core formation .

- X-ray crystallography : Resolves pyrrolidinone ring conformation and hydrogen-bonding networks in solid state .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening focuses on:

- Enzyme inhibition : Dose-response assays against kinases (e.g., MAPK) or HDACs, using fluorescence-based substrates (IC50 determination) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Anti-inflammatory activity : ELISA-based TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. cyclopropyl substituents) influence target binding and selectivity?

Comparative studies using analogs reveal:

- Isopropyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency by 3–5× compared to smaller substituents .

- Pyrrolidinone ring : Rigidity reduces off-target effects (e.g., vs. GPCRs) by limiting conformational flexibility .

- SAR tables : Quantify logP and IC50 shifts, guiding lead optimization .

Q. What computational strategies predict this compound’s binding modes with disordered protein domains?

Advanced methods include:

- Molecular docking (AutoDock Vina) : Simulates docking into HDAC or kinase active sites, prioritizing poses with ΔG < −8 kcal/mol .

- MD simulations (AMBER) : Assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical residue interactions (e.g., Lys103 in HDAC1) .

- Free-energy perturbation : Calculates relative binding affinities for analog comparisons .

Q. How can contradictory data on its anticancer efficacy across cell lines be resolved?

Discrepancies (e.g., IC50 variability in MCF-7 vs. A549) arise from:

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Metabolic stability : CYP3A4-mediated degradation in certain lines reduces effective concentrations .

- Resolving strategy : Parallel profiling under standardized conditions (e.g., CLSI guidelines) with LC-MS quantification of intracellular concentrations .

Q. What experimental designs elucidate multi-target effects in inflammatory pathways?

- Phosphoproteomics (LC-MS/MS) : Identifies kinase substrates (e.g., p38 MAPK) modulated by the compound .

- CRISPR-Cas9 knockouts : Validates HDAC6 or COX-2 as primary vs. secondary targets in LPS-induced inflammation models .

- Transcriptomics (RNA-seq) : Reveals downstream gene networks (e.g., NF-κB) affected by dual inhibition .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

Stability protocols include:

- Plasma stability assays : Incubation in human plasma (37°C, 24h) with HPLC monitoring of degradation products .

- pH-dependent hydrolysis : Tests in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .

- Light/oxidation stress : ICH guidelines for photostability (ICH Q1B) and radical scavenger effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.